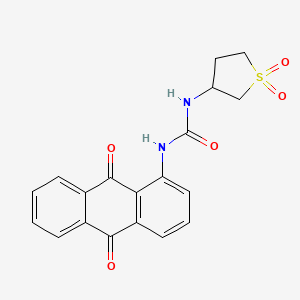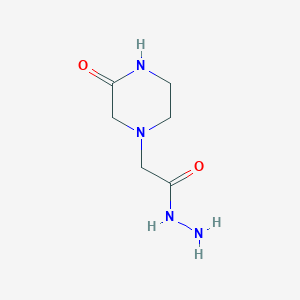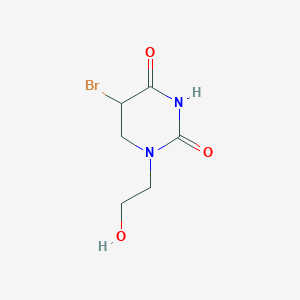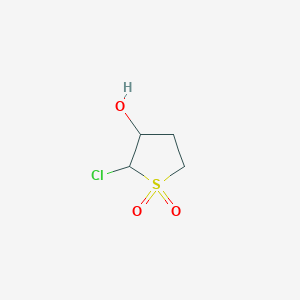
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that features a urea backbone with anthracene and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. One common method includes:
Formation of Anthracene Derivative: Starting with anthracene, the compound undergoes oxidation to form 9,10-dihydro-9,10-dioxoanthracene.
Thiophene Derivative Preparation: Thiophene is subjected to sulfonation to yield tetrahydro-1,1-dioxido-3-thienyl.
Urea Formation: The final step involves the reaction of the anthracene and thiophene derivatives with urea under controlled conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracene moiety can undergo further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized anthracene derivatives.
Reduction Products: Reduced forms of the thiophene and anthracene moieties.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biomolecular Studies: Utilized in the study of molecular interactions and binding studies.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.
Industry
Material Science: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The anthracene and thiophene moieties can interact with various biological molecules, influencing pathways such as electron transport and molecular binding.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-3-thienyl)-: Lacks the sulfonyl group on the thiophene ring.
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-2-thienyl)-: Differently substituted thiophene ring.
Uniqueness
The presence of both the anthracene and sulfonyl-substituted thiophene moieties in Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- imparts unique electronic and structural properties, making it distinct from other similar compounds.
Properties
CAS No. |
16617-77-9 |
|---|---|
Molecular Formula |
C19H16N2O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)-3-(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C19H16N2O5S/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)21-19(24)20-11-8-9-27(25,26)10-11/h1-7,11H,8-10H2,(H2,20,21,24) |
InChI Key |
BFBVRPFNCHJVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)


![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)

![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)


